2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-21-12-9-20(10-13-21)28-16-19-14-18-8-11-22(34-2)15-24(18)30(27(19)32)17-26(31)29-23-6-4-5-7-25(23)35-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWELMWWMCQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reduction of Schiff bases using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of quinoline exhibit potent cytotoxic effects against various cancer cell lines. For instance, related compounds have shown strong activity against breast cancer cell lines (MCF-7), where they were tested using the MTT assay . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
In addition to its anticancer properties, quinoline derivatives have been evaluated for antimicrobial activity. Experimental studies suggest that compounds structurally similar to 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide exhibit significant antibacterial and antifungal activities against various pathogens .
Synthesis and Evaluation of Anticancer Activity
A study published in Crystals focused on synthesizing various quinoline derivatives and evaluating their anticancer properties against the MCF-7 cell line. The synthesized compounds were subjected to in vitro testing, revealing that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Apoptosis induction |
| Compound B | 10.0 | Cell cycle arrest |
| Compound C | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Testing
Another research effort assessed the antimicrobial efficacy of similar quinoline compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the methoxy and amino groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations Compound A: 2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide ()
- Structural Difference: Replaces the 4-methoxyphenylamino group with a 4-methylphenylamino group and the 2-methoxyphenyl acetamide with a 3-(trifluoromethyl)phenyl group.
- Compound B: 2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide ()
- Structural Difference: Substitutes the dihydroquinolinone core with a tetrahydroquinoxaline ring and introduces a 4-methoxyphenoxyacetyl group.
- Impact: The quinoxaline core may alter electronic properties and binding modes compared to the dihydroquinolinone, affecting selectivity for biological targets .
Substituent Positioning
- The target compound’s 2-methoxyphenyl acetamide contrasts with Compound B’s 4-methoxyphenyl group. Ortho-substituted methoxy groups introduce steric hindrance, which could influence receptor binding or metabolic stability .
Physicochemical Properties
Pharmacological Implications
- Target Affinity: The dihydroquinolinone core in the target compound and Compound A is associated with kinase inhibition, but Compound A’s trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .
- Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to Compound A’s methyl and trifluoromethyl groups, which are prone to cytochrome P450-mediated modifications .
Biological Activity
The compound 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a novel synthetic organic compound that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 441.49 g/mol. The structure features a dihydroquinoline core, which is known for its diverse biological activities. The presence of methoxy and phenyl groups is significant as these substituents can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks may exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with quinoline structures have shown potential against various bacterial and fungal strains.
- Anticancer Activity : Dihydroquinoline derivatives are reported to possess cytotoxic effects against cancer cell lines.
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated efficacy in reducing inflammation and pain.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interference with DNA Replication : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The presence of methoxy groups may enhance the compound's ability to interact with specific receptors or signaling molecules.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that compounds similar to the target structure exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against strains such as E. coli and K. pneumoniae .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | K. pneumoniae |
| Target Compound | TBD | TBD |
Anticancer Activity
Another study focused on the cytotoxic effects of similar quinoline derivatives on various cancer cell lines, revealing significant activity with IC50 values in the low micromolar range . The target compound is hypothesized to exhibit comparable effects due to its structural similarities.
Q & A
Basic: What synthetic strategies are recommended for the initial synthesis of this compound, and how can structural purity be ensured?
The compound’s synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Quinoline core formation : Electrophilic aromatic substitution (e.g., introducing methoxy groups) followed by cyclization .
- Acetamide coupling : Reacting the quinoline intermediate with 2-methoxyphenylacetamide under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane) .
- Structural validation : Confirm purity via HPLC (>95%) and characterize using -/-NMR, FTIR, and high-resolution mass spectrometry (HRMS) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and functional group composition?
- NMR spectroscopy : Assign methoxy ( ~3.8–4.0 ppm), amide protons ( ~8.0–10.0 ppm), and aromatic protons to verify substitution patterns .
- Mass spectrometry : HRMS (ESI/APCI) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
- FTIR : Confirm carbonyl (C=O, ~1650–1750 cm) and amine (N–H, ~3300 cm) groups .
Basic: How can researchers conduct preliminary biological activity screening for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram± bacteria) or anticancer activity using MTT assays (IC in cancer cell lines) .
- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., DNA gyrase) or receptors .
- Enzyme inhibition : Assess activity against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase assays) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action, particularly in complex biological systems?
- Molecular dynamics simulations : Model binding stability with targets (e.g., 50-ns simulations in GROMACS) .
- CRISPR-Cas9 knockouts : Validate target relevance by silencing putative genes (e.g., gyrB in bacteria) and assessing resistance .
- Metabolomic profiling : Use LC-MS to track downstream metabolic changes in treated cells .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, on/off rates) for target proteins .
Advanced: How should researchers address contradictions in reported biological activity across studies?
- Replicate conditions : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Cross-validate antimicrobial activity with disk diffusion and time-kill curves .
- Purity verification : Reanalyze compound batches via HPLC to rule out impurity-driven effects .
- Meta-analysis : Compare structural analogs (e.g., chloro vs. methoxy substituents) to identify activity trends .
Advanced: What strategies optimize the synthesis of derivatives to enhance bioactivity or reduce toxicity?
- Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) via nucleophilic aromatic substitution .
- Scaffold hopping : Synthesize thiazole or pyrimidine analogs to improve metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- SAR studies : Systematically vary substituents and correlate with activity using QSAR models .
Advanced: How can researchers resolve challenges in isolating intermediates or final products during synthesis?
- Workup optimization : Use liquid-liquid extraction (e.g., DCM/water) to remove polar byproducts .
- Chromatographic techniques : Employ flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 column, acetonitrile/water) .
- Crystallization screening : Test solvents (e.g., MeOH, EtOH) and cooling rates to improve crystal yield .
Advanced: How does this compound compare structurally and functionally to its closest analogs?
- Structural comparisons : Use PubChem data to identify analogs (e.g., CAS 894552-23-9) and analyze substituent effects on logP and solubility .
- Activity benchmarking : Compare IC values against reference compounds (e.g., doxorubicin for anticancer activity) .
- Computational analysis : Calculate electrostatic potential maps (Gaussian 09) to predict binding affinity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
